Cas no 890602-09-2 (1-{4-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxyphenyl}propan-1-one)

1-{4-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxyphenyl}propan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-{4-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxyphenyl}propan-1-one
- 1-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]phenyl}-1-propanone
- 1-Propanone, 1-[4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]phenyl]-
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- Inchi: 1S/C17H22N2O3/c1-4-17(21)14-5-7-16(8-6-14)22-11-15(20)10-19-13(3)9-12(2)18-19/h5-9,15,20H,4,10-11H2,1-3H3
- InChI Key: HWRWMUYAFYXWPY-UHFFFAOYSA-N
- SMILES: C(C1=CC=C(OCC(O)CN2C(C)=CC(C)=N2)C=C1)(=O)CC
1-{4-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxyphenyl}propan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1757-0119-2mg |
1-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]phenyl}propan-1-one |
890602-09-2 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
Life Chemicals | F1757-0119-3mg |
1-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]phenyl}propan-1-one |
890602-09-2 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
Life Chemicals | F1757-0119-5μmol |
1-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]phenyl}propan-1-one |
890602-09-2 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
Life Chemicals | F1757-0119-1mg |
1-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]phenyl}propan-1-one |
890602-09-2 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
Life Chemicals | F1757-0119-4mg |
1-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]phenyl}propan-1-one |
890602-09-2 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
Life Chemicals | F1757-0119-2μmol |
1-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]phenyl}propan-1-one |
890602-09-2 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
Life Chemicals | F1757-0119-5mg |
1-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]phenyl}propan-1-one |
890602-09-2 | 90%+ | 5mg |
$69.0 | 2023-07-28 |
1-{4-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxyphenyl}propan-1-one Related Literature
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Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
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Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
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Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
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Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
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Jyotsna Kaushal,K. K. Bhasin,S. K. Mehta,C. Raman Suri Chem. Commun., 2010,46, 5755-5757
Additional information on 1-{4-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxyphenyl}propan-1-one
Chemical Profile of 1-{4-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxyphenyl}propan-1-one (CAS No. 890602-09-2)
1-{4-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxyphenyl}propan-1-one is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. With a CAS number of 890602-09-2, this molecule represents a confluence of heterocyclic chemistry and polyfunctional aromatic systems, making it a subject of extensive research for its pharmacological implications. The compound’s molecular framework incorporates a 3,5-dimethyl-1H-pyrazole moiety, which is known for its role in various bioactive molecules, alongside a hydroxylated propoxy side chain that enhances solubility and potential interactions with biological targets.
The structural design of 1-{4-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxyphenyl}propan-1-one positions it as a candidate for further exploration in drug discovery. The presence of the pyrazole ring is particularly noteworthy, as pyrazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The dimethylation at the 3 and 5 positions of the pyrazole ring not only influences the electronic properties of the molecule but also modulates its binding affinity to biological receptors. This structural feature aligns with the growing trend in medicinal chemistry to optimize bioisosteric replacements for classical pharmacophores.
In recent years, there has been a surge in interest regarding molecules that incorporate hydroxypropoxy functional groups. These groups are often employed to improve metabolic stability and aqueous solubility, which are critical factors in drug development. The hydroxyl group in 1-{4-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxyphenyl}propan-1-one further enhances its potential as a lead compound by enabling hydrogen bonding interactions with biological targets. Such interactions are pivotal in modulating enzyme activity and receptor binding affinity.
The phenyl ring in this compound serves as an aromatic scaffold that can engage in π-stacking interactions with biological macromolecules. These interactions are commonly observed in drug-receptor complexes and can contribute to the overall binding affinity and selectivity of the molecule. The strategic placement of the pyrazole moiety at the para position relative to the hydroxylated propoxy group creates a balanced distribution of electronic density across the molecule, which may influence its pharmacokinetic profile.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with remarkable accuracy before experimental validation. Molecular docking studies on 1-{4-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxyphenyl}propan-1-one have suggested potential interactions with enzymes involved in inflammatory pathways. Specifically, the compound’s ability to bind to cyclooxygenase (COX) enzymes has been hypothesized based on its structural similarities to known nonsteroidal anti-inflammatory drugs (NSAIDs). However, further experimental validation is required to confirm these predictions.
The synthesis of 1-{4-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxyphenyl}propan-1-one presents an intriguing challenge due to its complex architecture. Traditional synthetic routes may involve multi-step sequences that require careful optimization to ensure high yield and purity. Advances in catalytic methods have recently provided new avenues for constructing such molecules efficiently. For instance, transition metal-catalyzed cross-coupling reactions have been employed to form key carbon-carbon bonds within this compound’s framework.
The pharmacological potential of this compound has not gone unnoticed by academic researchers. Several groups have initiated studies to evaluate its effects on cellular models relevant to chronic diseases. Preliminary findings suggest that derivatives of this structure may exhibit inhibitory activity against kinases involved in cancer progression. While these results are promising, they underscore the need for rigorous testing to assess both efficacy and safety profiles before considering therapeutic applications.
The role of computational modeling in guiding synthetic efforts cannot be overstated. By integrating data from high-throughput virtual screening with experimental results, researchers can iteratively refine molecular structures for improved activity. In the case of 1-{4-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxyphenyl}propan-1-one, computational predictions have guided modifications that enhance its binding affinity while minimizing off-target effects.
As our understanding of disease mechanisms evolves, so too does our approach to drug design. The incorporation of novel scaffolds like those found in this compound represents a forward-thinking strategy for addressing unmet medical needs. By leveraging both experimental and computational techniques, scientists continue to push the boundaries of what is possible in medicinal chemistry.
The future directions for research on CAS No 890602-09-2 include exploring its derivatives for enhanced bioavailability and targeted delivery systems. Nanotechnology-based approaches have shown promise in improving drug delivery by protecting sensitive moieties from degradation while enhancing cellular uptake.
In conclusion,1-{4-3-(3,5-dimethyl-1H-pyrazol}-l -yl)-2-hydroxypropoxyphenyl}propan-l -one (CAS No 890602--09--2) stands as a testament to the ingenuity inherent in modern chemical research Its unique structural features combined with promising preliminary data make it an exciting candidate for further exploration
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